![molecular formula C18H16N4OS B7712214 N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7712214.png)
N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide
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Overview
Description
N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide, also known as EMA401, is a novel drug candidate that has been developed for the treatment of chronic pain. It is a small molecule that selectively targets the angiotensin II type 2 receptor (AT2R), which is involved in the regulation of pain sensation.
Scientific Research Applications
Biomedical Applications
The compound belongs to the family of pyrazolo[3,4-b]pyridines, which have been extensively studied for their biomedical applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .
Central Nervous System Treatment
Pyrazolo[4,3-b]pyridines, structural analogs of the compound, have shown promise as substrates for the development of drugs for the treatment of the central nervous system .
Antiviral Applications
These compounds have also been explored for their potential antiviral properties .
Anti-inflammatory Applications
Research has indicated potential anti-inflammatory applications for these compounds .
Antitumor Applications
There is interest in the potential of these compounds for tumor treatment .
Cardiovascular Applications
Studies have suggested potential applications in cardiovascular disease treatment .
Antibacterial Applications
These compounds have also been studied for their potential antibacterial properties .
Kinase Inhibition
Quinoline-containing pyrazole heterocycles have been screened as potent inhibitors for c-MET in both in vitro and in vivo target modulation studies .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-b]pyridines, have been known to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
It’s known that compounds with similar structures interact with their targets by forming bonds with specific atoms in the target molecule . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Given that similar compounds are known to inhibit cdk2 , it’s plausible that this compound could affect pathways related to cell cycle regulation.
properties
IUPAC Name |
N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c1-3-22-17-13(10-12-7-4-6-11(2)15(12)19-17)16(21-22)20-18(23)14-8-5-9-24-14/h4-10H,3H2,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJATWJDXAKTIGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CC=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3Z)-1-ethyl-8-methyl-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]thiophene-2-carboxamide |
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